molecular formula C9H8N4O3 B1530985 7-(methylamino)-6-nitroquinazolin-4(3H)-one CAS No. 105664-93-5

7-(methylamino)-6-nitroquinazolin-4(3H)-one

Cat. No. B1530985
CAS RN: 105664-93-5
M. Wt: 220.18 g/mol
InChI Key: FBRNTBHJKBEDHG-UHFFFAOYSA-N
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Description

7-(methylamino)-6-nitroquinazolin-4(3H)-one, also known as MNQ, is a synthetic compound that has been widely studied for its potential use in scientific research. MNQ is a quinazolinone derivative that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Analytical Chemistry Applications

Analytical methods for determining antioxidant activity highlight the relevance of compounds like 7-(methylamino)-6-nitroquinazolin-4(3H)-one in assessing the antioxidant capacity of various samples. Such compounds are often used in assays like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, which are pivotal in evaluating the antioxidative potential of new drugs and materials, suggesting a potential application in enhancing the efficacy and safety of pharmaceuticals and nutraceuticals (I. Munteanu & C. Apetrei, 2021).

Therapeutic Development

Isoquinoline derivatives, similar in structure to 7-(methylamino)-6-nitroquinazolin-4(3H)-one, have been explored for their broad therapeutic potential. Research on tetrahydroisoquinolines, a related class, has unveiled their roles as anticancer antibiotics and neuroprotective agents, underscoring the versatility of quinoline derivatives in drug development (I. Singh & P. Shah, 2017). This suggests that 7-(methylamino)-6-nitroquinazolin-4(3H)-one could serve as a scaffold for developing new therapeutic agents targeting a variety of diseases.

Material Science

In the realm of material science, particularly in the development of novel biocides to prevent biofouling in membrane systems, quinoline derivatives have shown promise. Their antimicrobial efficiency and compatibility with membrane materials indicate the potential for 7-(methylamino)-6-nitroquinazolin-4(3H)-one to contribute to innovations in water treatment technologies and biofouling prevention strategies (Luiz H. Da-Silva-Correa et al., 2022).

properties

IUPAC Name

7-(methylamino)-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-10-7-3-6-5(2-8(7)13(15)16)9(14)12-4-11-6/h2-4,10H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRNTBHJKBEDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546833
Record name 7-(Methylamino)-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105664-93-5
Record name 7-(Methylamino)-6-nitroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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